Hydroxyquinol 1,2-Dioxygenase Inhibition: Ki Comparison with 3,5-Dichlorocatechol
As an inhibitor of hydroxyquinol 1,2-dioxygenase (EC 1.13.11.37), 3,4,6-Trichlorocatechol exhibits a Ki of 0.0112 mM in Azotobacter sp. and 0.00536 mM in Streptomyces rochei, indicating mixed-type inhibition . In contrast, 3,5-dichlorocatechol shows a Ki of 0.0088 mM (Azotobacter) and 0.0169 mM (Streptomyces) and acts via competitive inhibition . The difference in inhibition mode (mixed vs. competitive) and the organism-dependent Ki reversal underscore the unique binding modality of 3,4,6-Trichlorocatechol.
| Evidence Dimension | Ki for hydroxyquinol 1,2-dioxygenase inhibition |
|---|---|
| Target Compound Data | 0.0112 mM (Azotobacter sp.); 0.00536 mM (Streptomyces rochei) |
| Comparator Or Baseline | 3,5-Dichlorocatechol: 0.0088 mM (Azotobacter sp.); 0.0169 mM (Streptomyces rochei) |
| Quantified Difference | In Azotobacter, 3,4,6-Trichlorocatechol Ki is 1.27-fold higher than 3,5-dichlorocatechol; in Streptomyces, it is 3.15-fold lower. |
| Conditions | Enzyme: hydroxyquinol 1,2-dioxygenase; assay conditions per Zaborina et al., 1999. |
Why This Matters
Selecting 3,4,6-Trichlorocatechol over 3,5-dichlorocatechol is critical for assays requiring mixed inhibition or when organism-specific Ki values dictate experimental design.
- [1] Zaborina O, Seitz HJ, Sidorov I, Eberspaecher J, Alexeeva E, Golovleva L, Lingens F. Inhibition analysis of hydroxyquinol-cleaving dioxygenases from the chlorophenol-degrading Azotobacter sp. GP1 and Streptomyces rochei 303. J Basic Microbiol. 1999;39:61-73. Data extracted from BRENDA enzyme database. View Source
